3,4-二氯-7-氟喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

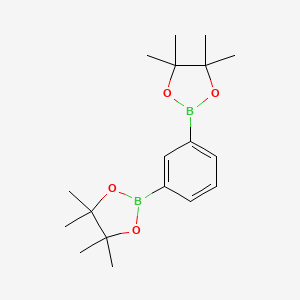

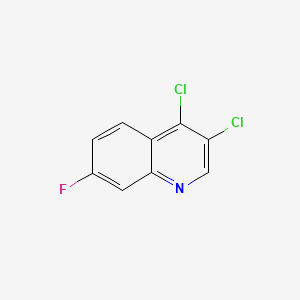

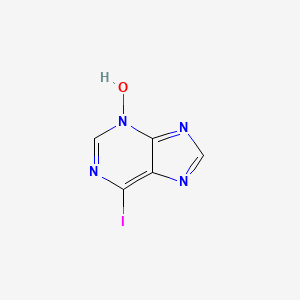

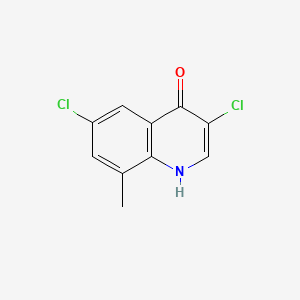

3,4-Dichloro-7-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloro-7-fluoroquinoline is represented by the SMILES stringClC1=C(Cl)C=NC2=CC(F)=CC=C21 . The molecular weight is 216.04 . Physical And Chemical Properties Analysis

3,4-Dichloro-7-fluoroquinoline is a solid substance . Its molecular weight is 216.04 , and its empirical formula is C9H4Cl2FN .科学研究应用

Enzymology

Scientific Field

Enzymology

Application Summary

In enzymology, 3,4-Dichloro-7-fluoroquinoline is investigated for its potential to inhibit certain enzymes implicated in disease states.

Methods of Application

The compound is used in enzyme assays to determine its inhibitory effects on target enzymes. It is often tested in various concentrations to establish IC50 values.

Results

Studies have found that 3,4-Dichloro-7-fluoroquinoline can inhibit specific enzymes with IC50 values in the micromolar range, indicating its potential as a lead compound for drug development .

Electrochemical Sensors

Application Summary

This compound is used in the development of electrochemical sensors for detecting fluoroquinolone antibiotics in various matrices.

Methods of Application

Electrochemical sensors are fabricated by modifying electrode surfaces with 3,4-Dichloro-7-fluoroquinoline to enhance the selective detection of fluoroquinolones through voltammetric and amperometric methods.

Results

The sensors exhibit high sensitivity and selectivity, with detection limits reaching nanomolar concentrations .

Photodynamic Therapy

Scientific Field

Biomedical Engineering

Application Summary

3,4-Dichloro-7-fluoroquinoline derivatives are explored as photosensitizers in photodynamic therapy for treating cancer due to their ability to generate reactive oxygen species upon light activation.

Methods of Application

Derivatives are synthesized and conjugated with targeting moieties. These compounds are then activated by specific wavelengths of light to produce cytotoxic species that can kill cancer cells.

Results

Initial studies show that these compounds can effectively induce cell death in cancerous cells while sparing healthy cells .

Enzyme Inhibition Studies

Scientific Field

Biochemistry

Application Summary

3,4-Dichloro-7-fluoroquinoline is investigated for its potential to act as an enzyme inhibitor, which could lead to the development of new therapeutic drugs.

Methods of Application

The compound is used in in vitro assays to test its inhibitory effects on various enzymes, particularly those involved in bacterial DNA replication and cell division.

Results

The compound has shown promise in inhibiting specific enzymes, with potential applications in antibiotic development .

Liquid Crystal Displays (LCDs)

Scientific Field

Optoelectronics

Application Summary

Due to its structural properties, 3,4-Dichloro-7-fluoroquinoline is used in the synthesis of liquid crystals for LCDs.

Methods of Application

The compound is incorporated into liquid crystal formulations, where its molecular orientation and electronic properties are exploited to modulate light transmission.

Results

LCDs utilizing these liquid crystals demonstrate improved response times and color contrast .

Fluorescence Studies

Scientific Field

Physical Chemistry

Application Summary

The fluorescent properties of 3,4-Dichloro-7-fluoroquinoline make it a candidate for use in fluorescence microscopy and spectroscopy.

Methods of Application

The compound is used as a fluorophore due to its ability to absorb and emit light at specific wavelengths, which is useful for labeling and tracking biological molecules.

Results

It provides a stable fluorescent signal, allowing for the detailed observation of cellular processes .

Antimalarial Research

Scientific Field

Pharmacology

Application Summary

3,4-Dichloro-7-fluoroquinoline is used in the synthesis of antimalarial drugs due to its structural similarity to quinine.

Methods of Application

The compound is modified to enhance its pharmacokinetic properties and tested against various strains of malaria-causing parasites.

Results

Some derivatives have shown efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria, in laboratory settings .

安全和危害

属性

IUPAC Name |

3,4-dichloro-7-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-7-4-13-8-3-5(12)1-2-6(8)9(7)11/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLWDPXPWAROFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1F)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671171 |

Source

|

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-7-fluoroquinoline | |

CAS RN |

1204810-51-4 |

Source

|

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204810-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(9-chloro-7-(2,6-difluorophenyl)-5H-benzo[e]pyrimido[5,4-c]azepin-2-ylamino)benzoic acid](/img/no-structure.png)

![4,4'-[(E)-Ethene-1,2-diyl]bis(3-nitrobenzoic acid)](/img/structure/B598281.png)

![tert-Butyl 4-({[2-(4-nitrophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598282.png)